Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-L-thyroxine

Thyroid hormone analog Radioimmunoassay Antibody cross-reactivity

3-Bromo-L-thyroxine (CAS 1798894-90-2) is the structurally distinct inner-ring brominated levothyroxine impurity reference standard—not interchangeable with the 3'-bromo isomer (CAS 77667-01-7). Divergent HPLC retention times and immunological recognition (Rokos & Steinmaus, 1981) mean substitution compromises ANDA impurity profiling, AMV, and diagnostic tracer development. Procure the exact positional isomer for GMP-compliant QC. Available in high purity (≥98%) with full certificate of analysis.

Molecular Formula C15H11BrI3NO4
Molecular Weight 729.873
CAS No. 1798894-90-2
Cat. No. B583403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-L-thyroxine
CAS1798894-90-2
Molecular FormulaC15H11BrI3NO4
Molecular Weight729.873
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
InChIInChI=1S/C15H11BrI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1
InChIKeyFLZBERKCPNJGFB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-L-thyroxine (CAS 1798894-90-2): Structural Identity, Class Membership, and Procurement Relevance


3-Bromo-L-thyroxine (CAS 1798894-90-2) is a synthetic, ring-halogenated analog of the endogenous thyroid prohormone L-thyroxine (T4), in which a bromine atom replaces one iodine atom on the inner (tyrosyl) ring at the 3-position, yielding the molecular formula C₁₅H₁₁BrI₃NO₄ (MW 729.87 g/mol) [1]. It belongs to the broader class of bromo-substituted iodothyronines that have been investigated as radiochemically stable T4 surrogates ('pseudo-T4' analogs) for free-thyroxine radioimmunoassay (FT4-RIA) tracer development, as well as serving as a characterized pharmaceutical impurity reference standard for levothyroxine active pharmaceutical ingredient (API) quality control in ANDA and DMF submissions [2][3]. Unlike the more extensively published positional isomer 3'-bromo-3,5,5'-triiodo-L-thyronine (CAS 77667-01-7, bromine on the outer phenolic ring), the inner-ring 3-bromo substitution pattern of CAS 1798894-90-2 represents a structurally distinct analog with potentially divergent immunological recognition, metabolic stability, and chromatographic behavior, making it a non-substitutable reference material for impurity profiling and structure-activity relationship studies [4].

Why 3-Bromo-L-thyroxine Cannot Be Interchanged with Generic Iodothyronine Analogs: The Case for Compound-Specific Selection


Although bromo-substituted iodothyronines share the diphenyl ether backbone of endogenous thyroid hormones, compound-specific halogenation pattern profoundly governs three procurement-critical properties: (i) immunological cross-reactivity with anti-T4 antibodies, (ii) radiochemical stability under radioiodination conditions, and (iii) chromatographic retention time in reversed-phase HPLC impurity profiling. Rokos and Steinmaus demonstrated that replacing the 3'-iodine of T4 with bromine (3'-bromo-T3) yields 85.6% cross-reactivity relative to T4, whereas the 3'-isopropyl analog shows only 8.9%, underscoring that even isosteric halogen substitutions produce non-equivalent immunological recognition [1]. Similarly, the positional isomerism between inner-ring 3-bromo substitution (CAS 1798894-90-2) and outer-ring 3'-bromo substitution (CAS 77667-01-7) creates two chemically distinct entities with different IUPAC nomenclatures, SMILES strings, and pharmacopeial impurity code assignments (e.g., Levothyroxine Impurity 13 for the 3'-bromo isomer) that cannot be used interchangeably in GMP-compliant QC workflows [2][3]. Generic substitution with unsubstituted T4, T3, or the positional bromo-isomer introduces unacceptable risk of misidentification in impurity tracking, incorrect calibration in analytical method validation, and altered tracer binding kinetics in diagnostic assay development [4].

Quantitative Differentiation Evidence for 3-Bromo-L-thyroxine (CAS 1798894-90-2) Against Closest Analogs


Immunological Cross-Reactivity of 3'-Bromo-Thyronine vs. T4: A Quantified Class-Level Benchmark for Bromo-Iodothyronine Antibody Recognition

Rokos and Steinmaus (1981) evaluated substituent effects on anti-T4 antibody binding using a competitive radioimmunoassay. The 3'-bromo-T3 analog (outer-ring bromo isomer of the same bromo-iodothyronine class as 3-bromo-L-thyroxine) exhibited a cross-reactivity of 85.6% relative to T4 (set at 100%), compared to only 8.9% for the 3'-isopropyl-T3 analog. This 9.6-fold difference between bromo and isopropyl substitutions at the same position demonstrates that bromine uniquely preserves the ionized 4'-hydroxy group contribution essential for antibody binding, while sterically blocking one radioiodination site [1]. The same study established that the 3'-bromo substituent is not exchanged with ¹²⁵I during chloramine-T labeling, a property that distinguishes bromo-thyronines from iodo-thyronines like T4, where both 3' and 5' positions are susceptible to radioiodine exchange and subsequent double-labeling instability [1][2].

Thyroid hormone analog Radioimmunoassay Antibody cross-reactivity T4 tracer

Radiochemical Stability Advantage of Mono-Brominated Thyronines over T4: Elimination of Radiolytic Double-Labeling Decay

The fundamental radiochemical instability of ¹²⁵I-labeled T4 arises from its two chemically equivalent ortho positions (3' and 5') on the phenolic ring, which both undergo electrophilic radioiodination, producing a high yield of doubly labeled molecules. Upon radioactive decay of one ¹²⁵I atom, the molecular structure is destroyed, releasing the second ¹²⁵I as free iodide (I⁻), severely limiting tracer shelf life [1]. Bölke et al. (1981) and Rokos & Steinmaus (1981) independently demonstrated that replacing one ortho-position iodine with non-radioactive bromine eliminates this double-labeling problem, enabling exclusive mono-¹²⁵I-labeling at the remaining ortho position. The resulting 'pseudo-T4' exhibits a shelf life comparable to [¹²⁵I]T3, which contains only a single phenolic-ring iodine and thus cannot undergo double labeling [1][2]. Bienhaus, Rokos, and Steinmaus (1982) subsequently validated this tracer in a clinical FT4-RIA format, confirming that the 3'-bromo substitution avoids the time-limited usability inherent to conventional high-specific-activity T4 tracers [3].

Radiochemical stability 125I tracer Mono-labeling Pseudo-T4

Certified Purity Specification and Reference Standard Traceability for GMP-Compliant Levothyroxine Impurity Profiling

3-Bromo-L-thyroxine (CAS 1798894-90-2) is supplied as a characterized pharmaceutical impurity reference standard with a certified purity of 98% (HPLC) per the Clearsynth Certificate of Analysis/MSDS, and minimum 95% purity per CymitQuimica/Biosynth specifications . The product is accompanied by detailed characterization data compliant with regulatory guidelines and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility, enabling its direct use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial levothyroxine production [1]. This positions CAS 1798894-90-2 specifically as the inner-ring brominated levothyroxine impurity, structurally and analytically distinct from the outer-ring brominated impurity (Levothyroxine Impurity 13, CAS 77667-01-7) that is also catalogued by reference standard suppliers [2].

Pharmaceutical reference standard Levothyroxine impurity ANDA quality control GMP compliance

HPLC Retention and Separation of Bromo-Iodothyronines: Methodological Basis for Impurity-Specific Resolution

Buchberger et al. (1989) developed a validated reversed-phase HPLC method on C-18 bonded silica for the systematic separation of trisubstituted iodo/bromothyronines exhibiting thyroid hormone activity, using a ternary mobile phase of methanol/acetonitrile/water acidified with trifluoroacetic acid [1]. The method achieved detection of individual iodo/bromothyronines down to 40–120 ng/L mobile phase when coupled with off-line radioimmunoassay detection, sensitivity sufficient for application to thyroid hydrolysates in biosynthetic studies [1]. The chromatographic retention of bromo-substituted thyronines is governed by the combined effects of halogen electronegativity, hydrophobicity, and hydrogen-bonding capacity of the 4'-hydroxy group, all of which differ systematically between inner-ring brominated (3-bromo-L-thyroxine, CAS 1798894-90-2) and outer-ring brominated (3'-bromo-T3, CAS 77667-01-7) positional isomers, as well as from the fully iodinated parent T4 [1][2].

Reversed-phase HPLC Iodothyronine separation Bromo-thyronine detection Thyroid hydrolysate analysis

Structural Differentiation: Inner-Ring 3-Bromo vs. Outer-Ring 3'-Bromo Positional Isomerism Dictates Distinct Chemical Identity and Procurement Specification

The two brominated thyroxine analogs—3-bromo-L-thyroxine (CAS 1798894-90-2) and 3'-bromo-3,5,5'-triiodo-L-thyronine (CAS 77667-01-7, also designated Levothyroxine Impurity 13)—are positional isomers with bromine located on the inner tyrosyl ring (3-position) vs. the outer phenolic ring (3'-position), respectively [1][2]. This single-atom positional shift produces chemically non-identical entities with distinct IUPAC systematic names: (S)-2-amino-3-(3-bromo-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl)propanoic acid for CAS 1798894-90-2 vs. (S)-2-amino-3-(4-(3-bromo-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid for CAS 77667-01-7 [1]. The inner-ring bromine of CAS 1798894-90-2 is positioned adjacent to the amino acid moiety, potentially influencing zwitterionic character, pKa of the amino group, and hydrogen-bonding interactions with thyroid hormone binding proteins differently than the outer-ring substitution [3]. Each isomer is catalogued under distinct CAS numbers and assigned to different impurity codes in pharmaceutical reference standard inventories, confirming that regulatory frameworks treat them as separate entities [2][4].

Positional isomerism Thyroxine analog Halogen substitution Structure-activity relationship

Procurement-Driven Application Scenarios for 3-Bromo-L-thyroxine (CAS 1798894-90-2) Based on Quantitative Evidence


Levothyroxine ANDA Impurity Profiling and QC Method Validation

3-Bromo-L-thyroxine serves as a structurally characterized, high-purity (≥95–98%) reference standard for identifying and quantifying the inner-ring brominated impurity in levothyroxine sodium API . The positional isomerism between CAS 1798894-90-2 (3-bromo) and CAS 77667-01-7 (3'-bromo, Levothyroxine Impurity 13) requires that QC laboratories procure the exact isomer matching their impurity profile; the inner-ring bromo impurity cannot be substituted by the outer-ring bromo standard due to distinct HPLC retention and MS fragmentation [1][2]. The compound's regulatory-compliant characterization data and pharmacopeial traceability pathway directly support ANDA analytical method validation (AMV) and stability-indicating HPLC method development [3].

Radioimmunoassay Tracer Development Using Bromine-Blocked Mono-Iodination Strategy

The class of bromo-substituted iodothyronines, to which 3-bromo-L-thyroxine belongs, provides a demonstrated radiochemical stability advantage over native T4 for ¹²⁵I tracer preparation. Rokos & Steinmaus (1981) and Bölke et al. (1981) established that non-radioactive bromine at one ortho position permanently blocks that site from radioiodine exchange, enabling exclusive mono-¹²⁵I-labeling with resultant shelf life comparable to [¹²⁵I]T3 and elimination of the radiolytic decay pathway inherent to doubly-labeled T4 [4][5]. Bienhaus et al. (1982) validated the clinical applicability of this approach in a free-T4 RIA format using the 3'-bromo isomer [6]. Researchers procuring 3-bromo-L-thyroxine as a precursor for radiolabeled tracer synthesis gain access to this mono-labeling strategy, with the inner-ring bromination providing a structurally orthogonal blocking position relative to the better-characterized 3'-bromo isomer.

Thyroid Hormone Structure-Activity Relationship (SAR) and Halogen Substitution Studies

The quantitative cross-reactivity data from Rokos & Steinmaus (1981)—85.6% for 3'-bromo-T3 vs. 8.9% for 3'-isopropyl-T3 relative to T4—establishes a SAR framework in which bromine uniquely mimics iodine's contribution to anti-T4 antibody binding among halogen and alkyl substituents tested [4]. 3-Bromo-L-thyroxine (CAS 1798894-90-2), with bromine at the inner-ring 3-position rather than the outer-ring 3'-position, provides a complementary SAR probe for investigating whether the inner-ring halogen identity exerts independent effects on thyroid hormone receptor binding, deiodinase recognition, or serum transport protein affinity. The demonstrated HPLC separability of bromo/iodothyronine congeners on C-18 columns (Buchberger 1989) further enables purity verification of SAR study compounds [2].

Thyroid Hydrolysate Biosynthetic Studies and Halogen Incorporation Analysis

Buchberger's (1989) validated reversed-phase HPLC method achieved detection limits of 40–120 ng/L for individual bromo/iodothyronines using off-line RIA detection, establishing the analytical sensitivity required for probing whether bromine can substitute for iodine in thyroidal hormone biosynthesis [2]. 3-Bromo-L-thyroxine can serve as both a reference standard for retention time calibration and, in its radiolabeled form, as a tracer for investigating bromine incorporation into thyronines in thyroid tissue hydrolysates, addressing the longstanding biochemical question of halogen specificity in thyroid peroxidase-catalyzed coupling reactions [2].

Quote Request

Request a Quote for 3-Bromo-L-thyroxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.